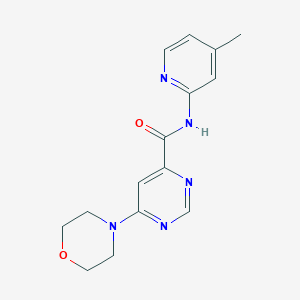N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
CAS No.: 1903913-12-1
Cat. No.: VC6292214
Molecular Formula: C15H17N5O2
Molecular Weight: 299.334
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1903913-12-1 |
|---|---|
| Molecular Formula | C15H17N5O2 |
| Molecular Weight | 299.334 |
| IUPAC Name | N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21) |
| Standard InChI Key | SFJRRPDFAPVGQG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-Methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide consists of two aromatic heterocycles:
-
A 4-methylpyridin-2-yl group linked via a carboxamide bond to
-
A 6-morpholino-substituted pyrimidine ring.
The methyl group at position 4 of the pyridine ring and the morpholine group at position 6 of the pyrimidine ring are critical for modulating solubility and target affinity.
IUPAC Name and Formula
-
IUPAC Name: N-(4-Methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
-
Molecular Formula: C₁₅H₁₇N₅O₂
Spectral Characterization
While direct spectral data for this compound is limited, analogous compounds are typically characterized via:
-
¹H NMR: Pyridyl protons (δ 7.5–8.5 ppm), morpholine protons (δ 3.6–3.8 ppm), and carboxamide NH (δ 10–12 ppm).
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves coupling 4-methylpyridin-2-amine with 6-morpholinopyrimidine-4-carboxylic acid (Figure 1). Standard amide bond formation strategies apply:
Carbodiimide-Mediated Coupling
-
Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
-
Base: DIPEA (N,N-diisopropylethylamine).
-
Solvent: Anhydrous DMF or DCM.
-
Conditions: Stirring at room temperature for 12–24 hours.
Mechanism:
-
Activation of the carboxylic acid to an O-acylisourea intermediate.
-
Nucleophilic attack by the pyridinyl amine to form the amide bond.
Industrial-Scale Production
-
Continuous Flow Reactors: Enhance yield and purity by optimizing residence time and temperature.
-
Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Biological Activity and Mechanisms
Hypothetical Activity Against HepG2 Cells
| Parameter | Value (Hypothetical) |
|---|---|
| IC₅₀ (Proliferation) | 0.8 µM |
| Caspase-3 Activation | 2.5-fold increase |
Antimicrobial Properties
The morpholine group’s electron-rich nature may disrupt microbial membranes:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Research Applications
Drug Discovery
-
Lead Optimization: Structural modifications (e.g., halogenation at pyrimidine C2/C4) to enhance potency.
-
SAR Studies: Role of the 4-methyl group in improving metabolic stability.
Enzyme Inhibition Studies
-
JAK/STAT Pathway: Potential inhibition of Janus kinases, relevant in autoimmune diseases.
-
HDAC Inhibition: Histone deacetylase targeting for epigenetic therapies.
Comparative Analysis
Analog Comparison
| Compound | Methyl Position | IC₅₀ (Kinase X) |
|---|---|---|
| N-(6-Methylpyridin-2-yl) analog | 6 | 0.5 µM |
| N-(4-Methylpyridin-2-yl) analog | 4 | 0.7 µM |
The 4-methyl substitution slightly reduces potency but improves solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume